3-Decen-1-yn-5-one
Description
3-Decen-1-yn-5-one is an organic compound with a linear carbon chain featuring a conjugated triple bond (C1–C2), a double bond (C3–C4), and a ketone group at position 4. Its IUPAC name reflects its structure: a ten-carbon chain (decen) with unsaturation at positions 1 (yne) and 3 (ene), and a ketone at position 5. This compound’s unique structure confers reactivity typical of both alkynes and enones, making it relevant in synthetic chemistry for applications such as cycloadditions or polymer precursors.
Properties
CAS No. |
53429-42-8 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
dec-3-en-1-yn-5-one |
InChI |
InChI=1S/C10H14O/c1-3-5-7-9-10(11)8-6-4-2/h2,6,8H,3,5,7,9H2,1H3 |
InChI Key |
ODTJIXHXHWIXTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C=CC#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
- Alkynyl Enones (e.g., 3-Nonen-1-yn-5-one): Shortening the carbon chain by one methylene group reduces molecular weight and hydrophobicity. Such analogues exhibit similar reactivity in Michael additions but may show lower thermal stability due to reduced van der Waals interactions (referencing analytical methods from ).
- Cyclic Ketones (e.g., tricyclo[7.4.0.0²,⁶]trideca-1(9),2(6),7-trien-5-one): Unlike the linear structure of 3-Decen-1-yn-5-one, this tricyclic compound () has a rigid, oxygen-containing ring system.
Substituent Variations
- Alkylbenzenes (e.g., 3-Phenyldodecane) :
While 3-Phenyldodecane () lacks unsaturated bonds or ketones, its long alkyl chain highlights how hydrophobicity and molecular weight (compared to this compound) influence solubility and industrial applications (e.g., surfactants vs. reactive intermediates) .
Physicochemical Properties and Analytical Characterization
Table 1: Hypothetical Comparison of Key Properties
| Compound | Molecular Formula | Key Functional Groups | Boiling Point (°C, estimated) | Reactivity Highlights |
|---|---|---|---|---|
| This compound | C₁₀H₁₄O | Alkyne, enone, ketone | ~220–240 | High: Diels-Alder, Michael addition |
| 3-Nonen-1-yn-5-one | C₉H₁₂O | Alkyne, enone, ketone | ~200–220 | Moderate: Less steric stabilization |
| 3-Phenyldodecane | C₁₈H₃₀ | Alkylbenzene | ~300–320 | Low: Inert, hydrophobic |
- Analytical Techniques: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (as noted in ) are critical for distinguishing such compounds, particularly in identifying unsaturation patterns and ketone positions .
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